Chromatographic Selectivity vs. Ethyl Ester Intermediate (Bendamustine Impurity 19)
The target methyl ester (MW 247.29) is differentiated from its closest process intermediate, the ethyl ester analog (CAS 3543-73-5, MW 261.32), by a decrease in molecular weight and an increase in polarity. This structural modification is predicted to yield a distinct, lower relative retention time (RRT) in reversed-phase HPLC compared to the ethyl ester, which is critical for resolving these two potential process impurities in bendamustine drug substance . The ethyl ester is reported to have a melting point of 130-135°C, but no comparative data for the methyl ester is available in primary literature, representing a data gap [1].
| Evidence Dimension | Chromatographic Retention (Predicted Hydrophobicity) |
|---|---|
| Target Compound Data | Molecular Weight = 247.29 g/mol; Methyl ester (higher polarity) |
| Comparator Or Baseline | Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (MW 261.32 g/mol; Ethyl ester, lower polarity) |
| Quantified Difference | Molecular Weight difference of 14.03 g/mol. The methyl ester is expected to have a shorter RRT in RP-HPLC. |
| Conditions | In silico prediction based on general reversed-phase chromatography principles (C18 column, aqueous/organic mobile phase). |
Why This Matters
The ability to chromatographically resolve and identify this specific methyl ester from the commonly used ethyl ester is essential for accurate impurity quantification and ensuring process control in ANDA submissions.
- [1] ChemicalBook. (2024). 3543-73-5: 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester. Chemical Properties. View Source
